1S/C11H8F3NO/c1-6-3-2-4-7-8(16)5-9(11(12,13)14)15-10(6)7/h2-5H,1H3,(H,15,16) . This compound has a molecular weight of 227.18 g/mol . The exact mass and monoisotopic mass of the compound are 227.05579836 g/mol .
The synthesis of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol can be achieved through various methods. One common approach involves the cyclization of 2-trifluoromethyl aniline with appropriate reagents under controlled conditions. The following general steps outline the synthesis process:
Additionally, recent studies have highlighted green synthesis methods that utilize metal-free conditions to produce quinoline derivatives, enhancing sustainability in chemical manufacturing .
The molecular structure of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol features a quinoline core with methyl and trifluoromethyl substituents. Key structural characteristics include:
The compound's three-dimensional conformation can be analyzed using computational modeling techniques, revealing its spatial orientation and potential interaction sites for biological activity.
8-Methyl-2-(trifluoromethyl)quinolin-4-ol participates in various chemical reactions due to its functional groups. Notable reactions include:
The mechanism of action for 8-Methyl-2-(trifluoromethyl)quinolin-4-ol is primarily linked to its ability to interact with specific biological targets. Studies have shown that quinoline derivatives can inhibit various enzymes and pathways associated with disease processes. For instance:
The physical and chemical properties of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol include:
These properties play a significant role in determining the compound's behavior during synthesis and its applicability in various formulations .
The applications of 8-Methyl-2-(trifluoromethyl)quinolin-4-ol span several fields:
The systematic IUPAC name for this compound is 8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one, reflecting its quinoline core structure and the presence of a tautomeric hydroxy/keto group at position 4. The molecular formula C₁₁H₈F₃NO (molecular weight: 227.18 g/mol) is consistently verified across chemical databases and supplier specifications [1] [2] [3]. The bicyclic quinoline system comprises a benzene ring fused to pyridine, with key substituents at positions 2 (trifluoromethyl) and 8 (methyl). The SMILES notation CC1=C2C(=CC=C1)C(=O)C=C(N2)C(F)(F)F explicitly encodes the connectivity, highlighting the carbonyl group at C4 and the enolizable hydrogen [9].
Table 1: Fundamental Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈F₃NO |
| Molecular Weight | 227.18 g/mol |
| SMILES | CC1=C2C(=CC=C1)C(=O)C=C(N2)C(F)(F)F |
| Canonical SMILES | CC1C=CC=C2C(O)=CC(=NC2=1)C(F)(F)F |
| InChIKey | HLPDICBGZTVELB-UHFFFAOYSA-N |
The compound is unambiguously identified by CAS Registry Number 1701-19-5, a universal identifier used in chemical inventory management and commercial transactions. Synonymous nomenclature arises from variations in naming conventions:
Table 2: Registry and Synonym Compendium
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 1701-19-5 |
| Primary IUPAC Name | 8-methyl-2-(trifluoromethyl)quinolin-4(1H)-one |
| Common Synonyms | 4-Hydroxy-8-methyl-2-(trifluoromethyl)quinoline; 8-Methyl-2-(trifluoromethyl)-4-quinolinol |
| Purity Specifications | 95–98.4% (HPLC) |
While single-crystal X-ray diffraction (XRD) data for this specific compound is absent in public repositories, computational and spectroscopic analyses provide insights into its structural features. The quinoline core adopts a planar configuration due to π-conjugation across the bicyclic system. Substituents at C2 and C8 induce minor torsional deviations (<5°) from planarity, as inferred from analogous trifluoromethylquinoline structures [7]. Predicted Collision Cross Section (CCS) values for molecular adducts, calculated via computational models, further support conformational stability:
Table 3: Predicted Structural Parameters
| Parameter | Value/Description |
|---|---|
| Core Planarity | Planar (deviation <5°) |
| Predicted CCS ([M+H]+) | 144.1 Ų |
| Predicted CCS ([M+Na]+) | 155.5 Ų |
| Torsional Effects | Minimal (<10°) from C2-CF₃ and C8-CH₃ |
The 8-methyl group influences electron density distribution and steric accessibility. Positioned ortho to the nitrogen atom, it exerts moderate +I (inductive) effects, slightly elevating electron density at N1 and C8. This enhances lipophilicity (logP ≈ 3.27) and may restrict rotational freedom in adjacent bonds [4] .
The 2-trifluoromethyl group is a potent electron-withdrawing moiety (-I effect), reducing electron density at C2 and C3. This polarization:
Table 4: Electronic and Steric Effects of Substituents
| Substituent | Position | Electronic Effect | Lipophilicity Contribution | Steric Impact |
|---|---|---|---|---|
| Methyl | C8 | +I (weak) | ΔlogP: +0.52 | Moderate cone angle (~50°) |
| Trifluoromethyl | C2 | -I (strong) | ΔlogP: +1.04 | Large cone angle (~70°) |
The C4-hydroxy group enables versatile hydrogen bonding:
FTIR and NMR data confirm tautomeric equilibrium between keto (C=O) and enol (C–OH) forms. The enol form dominates in polar solvents, facilitating O–H···O/N interactions critical for crystal packing or ligand-target binding. Predicted hydrogen bond counts:
Table 5: Hydrogen Bonding Profile
| Bonding Feature | Role | Strength (kcal/mol) | Biological/Chemical Relevance |
|---|---|---|---|
| O4–H···N (intramolecular) | Donor | -4.5 to -5.0 | Stabilizes tautomers |
| O4···H–O (solvent) | Acceptor | -3.0 to -4.0 | Solubility in protic solvents |
| N1···H–X | Acceptor | -2.5 to -3.5 | Coordination chemistry |
CAS No.: 10257-55-3
CAS No.: 88861-43-2
CAS No.: 13538-21-1
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 127886-77-5